
2,6-Di-tert-butyl-4-(chloromethyl)phenol
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Overview
Description
2,6-Di-tert-butyl-4-(chloromethyl)phenol is a hindered phenolic compound characterized by a chloromethyl (-CH₂Cl) substituent at the para position of the phenolic ring, flanked by two tert-butyl groups at the ortho positions. The tert-butyl groups provide steric hindrance, enhancing the compound's stability against oxidation and radical scavenging activity. The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions for further derivatization, such as in the synthesis of antioxidants, pharmaceutical intermediates, or polymer stabilizers .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 2,6-Di-tert-butyl-4-(chloromethyl)phenol derivatives?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, reacting 2,6-di-tert-butylphenol with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄) at 0–5°C yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Key analytical techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm and chloromethyl protons at δ ~4.5–5.0 ppm) .
- HRMS : To verify molecular formula (e.g., C₁₅H₂₁ClO⁺: calculated m/z 252.1245, observed m/z 252.1243) .
- FT-IR : To identify functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–Cl stretch at ~750 cm⁻¹) .
Q. How can researchers resolve contradictions in oxidation product data for 2,6-Di-tert-butylphenol derivatives?
- Methodological Answer : Product variability arises from competing radical vs. ionic oxidation pathways. To resolve discrepancies:
- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation.
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify dominant pathways. For example, oxidation with quaternary alkylammonium hexacyanoferrate(III) yields quinones via ionic mechanisms, while radical pathways form dimeric or polymeric products .
- Product Isolation : Employ preparative TLC or HPLC to separate products for individual characterization (e.g., NMR, X-ray crystallography) .
Advanced Research Questions
Q. What crystallographic techniques are critical for resolving disorder in this compound derivatives?
- Methodological Answer : X-ray diffraction (XRD) using SHELX software is standard. For disordered atoms (e.g., Cl in 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol ):
- Disorder Modeling : Refine occupancy ratios (e.g., 0.73:0.27 for Cl positions) using PART instructions in SHELXL.
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H···O chains along the ac diagonal) to explain packing motifs.
- Validation Tools : Use PLATON or CCDC Mercury to check for voids, symmetry errors, and thermal ellipsoid anisotropy .
Q. How can computational models predict the migration behavior of this compound in polymer matrices?
- Methodological Answer : Apply Scatchard-Hildebrand theory to estimate partition coefficients (K) between polymers (e.g., polyethylene) and food simulants (e.g., isooctane). Steps include:
- Parameterization : Use Hansen solubility parameters (δ) for the compound and matrix.
- Thermodynamic Simulations : Predict temperature-dependent migration equilibrium (e.g., K decreases with temperature due to entropy effects).
- Validation : Compare predictions with experimental GC-MS data for antioxidants like BHT in PE matrices .
Q. What in vitro assays are recommended for assessing the genotoxicity of this compound?
- Methodological Answer : Follow OECD guidelines (e.g., Test No. 473) for chromosomal aberration assays:
- Cell Lines : Use Chinese hamster lung (CHL) or human lymphocytes.
- Dose Range : Test 0.1–100 µg/mL with/without metabolic activation (S9 mix).
- Endpoint Analysis : Score metaphase cells for aberrations (gaps, breaks, exchanges) after 24–48 hours.
- Statistical Validation : Apply Fisher’s exact test for significance (p < 0.05) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-di-tert-butyl-4-(chloromethyl)phenol with analogs differing in the para-substituent, focusing on synthesis, physicochemical properties, and bioactivity.
Physicochemical Properties
Substituents alter melting points, solubility, and spectral characteristics:
*Predicted data based on analogs. The chloromethyl group’s electron-withdrawing nature may downfield-shift adjacent protons compared to methyl or tosyl groups.
Key Research Findings
Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -CF₃, -SO₂Tol) lower phenolic O–H acidity compared to electron-donating groups (e.g., -CH₃), affecting antioxidant activity . Chloromethyl’s moderate electron-withdrawing nature may balance reactivity and stability for targeted applications.
Synergistic Effects: Combining hindered phenols (e.g., BHT/BHA) enhances bioactivity via synergistic radical scavenging . Chloromethyl derivatives could similarly synergize with thiols or amines.
Structural Optimization :
- Para-substituents with extended conjugation (e.g., oxadiazoles) improve antioxidant efficacy, suggesting chloromethyl analogs could be optimized via derivatization into stabilized radicals .
Properties
CAS No. |
955-01-1 |
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Molecular Formula |
C15H23ClO |
Molecular Weight |
254.79 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(chloromethyl)phenol |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3 |
InChI Key |
TXBWKXFDLINCMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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